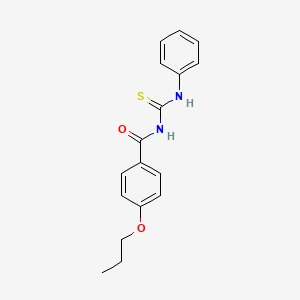![molecular formula C15H22N2O4S B5141927 N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5141927.png)
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide, also known as MPS, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPS is a sulfonamide derivative that has been found to exhibit anti-inflammatory and analgesic properties. In
作用机制
The mechanism of action of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide has been found to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide has been found to exhibit analgesic effects. This is likely due to its ability to inhibit the production of prostaglandins, which are involved in the perception of pain. N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is its low solubility in water, which may make it difficult to administer in certain experiments. Additionally, further research is needed to fully understand the safety and toxicity profile of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide.
未来方向
There are several future directions for research on N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide. One area of interest is its potential as a treatment for neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide has been found to cross the blood-brain barrier, which suggests that it may be able to target inflammation in the central nervous system. Another area of research is the development of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide derivatives with improved solubility and potency. Finally, the role of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide in the regulation of the gut microbiome is an emerging area of interest, as it has been found to modulate the composition of gut bacteria in animal studies.
合成方法
The synthesis of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with piperidine in the presence of a base, followed by reduction of the resulting nitro compound with sodium borohydride, and finally, acylation with propanoyl chloride. The yield of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide is typically around 50%, and the compound can be purified using column chromatography.
科学研究应用
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties. N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in a dose-dependent manner. This suggests that N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide may be a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-15(18)16-12-7-8-13(21-2)14(11-12)22(19,20)17-9-5-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWBPVJAIRPKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B5141851.png)
![5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5141875.png)
![4-({[(2-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5141878.png)
![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5141889.png)
![4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5141897.png)
![ethyl 7-cyclopropyl-3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5141899.png)

![1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine](/img/structure/B5141909.png)
![N-[1-(4-methylphenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5141911.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B5141922.png)
![3-[(3-chlorobenzyl)oxy]benzamide](/img/structure/B5141933.png)
![ethyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5141948.png)
![2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5141952.png)